Linear vs. Branched Geometry: 5,5,5-Trifluoropentane-1-sulfonamide Exhibits a Long-Range –CF3-to-Sulfonamide Separation
5,5,5-Trifluoropentane-1-sulfonamide is a linear primary sulfonamide where the electron-withdrawing –CF3 group is positioned at the distal end of a five-carbon chain. In contrast, a commercially available positional isomer, N-butyl-1,1,1-trifluoromethanesulfonamide (CAS 357-39-1), places the –CF3 group directly adjacent to the sulfonamide on a branched nitrogen, resulting in a markedly different molecular shape and electronic environment despite sharing the identical molecular formula (C5H10F3NO2S) and molecular weight (205.20 g/mol) [1]. The topological polar surface area (TPSA) and rotatable bond count differ between these isomers, which is known to influence membrane permeability and target binding [1].
| Evidence Dimension | Molecular Topology / Geometry |
|---|---|
| Target Compound Data | Linear C5 chain with terminal –CF3; 4 rotatable bonds; TPSA: 68.5 Ų (PubChem computed); Primary sulfonamide (NH2-SO2-) |
| Comparator Or Baseline | N-butyl-1,1,1-trifluoromethanesulfonamide: Branched structure with –CF3 directly on sulfonamide sulfur; N-substituted; Different TPSA and shape metrics. |
| Quantified Difference | Qualitative geometric difference; the two isomers are not superimposable and represent distinct chemical entities despite identical formula and mass. |
| Conditions | Structural comparison based on 2D/3D structures from PubChem CID 132365116 and commercial catalog entries for the N-butyl isomer. |
Why This Matters
For medicinal chemists, this ensures that replacement of one isomer with the other is not valid in an SAR series, as the spatial arrangement critically affects docking poses and pharmacophore mapping.
- [1] PubChem. (2025). Compound Summary for CID 132365116: 5,5,5-Trifluoropentane-1-sulfonamide. National Center for Biotechnology Information. View Source
